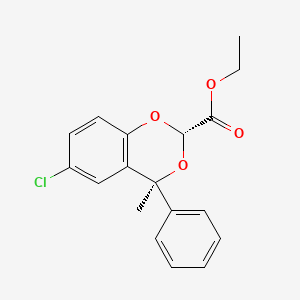
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, ethyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, ethyl ester, (E)- is a complex organic compound with a unique structure that includes a benzodioxan ring, a carboxylic acid group, and various substituents such as chlorine, methyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, ethyl ester, (E)- typically involves multiple steps. One common method includes the esterification of 1,3-Benzodioxan-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to achieve the desired ester product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, ethyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen substituents like chlorine can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, ethyl ester, (E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, ethyl ester, (E)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
1,4-Benzodioxan-2-carboxylic acid: Shares a similar benzodioxan ring but differs in the position of substituents.
6-Chloro-4-methyl-4-phenyl-1,3-dioxane: Similar in structure but lacks the carboxylic acid group.
Ethyl 6-chloro-4-methyl-4-phenyl-1,3-dioxane-2-carboxylate: A close analog with slight variations in the ester group.
Uniqueness: 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, ethyl ester, (E)- is unique due to its specific combination of functional groups and substituents.
Propiedades
Número CAS |
86616-85-5 |
|---|---|
Fórmula molecular |
C18H17ClO4 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
ethyl (2S,4S)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C18H17ClO4/c1-3-21-16(20)17-22-15-10-9-13(19)11-14(15)18(2,23-17)12-7-5-4-6-8-12/h4-11,17H,3H2,1-2H3/t17-,18-/m0/s1 |
Clave InChI |
BYSUSVMYOUNXLV-ROUUACIJSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1OC2=C(C=C(C=C2)Cl)[C@](O1)(C)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1OC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)
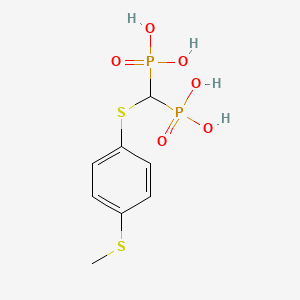
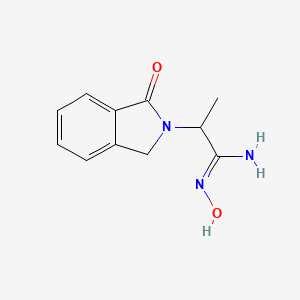

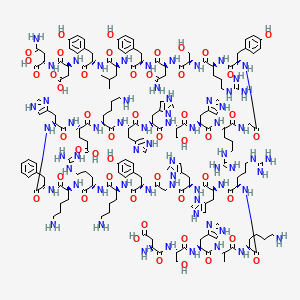
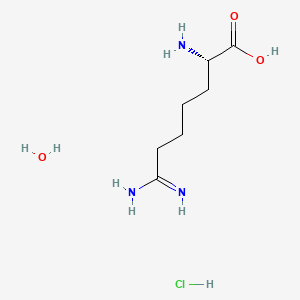

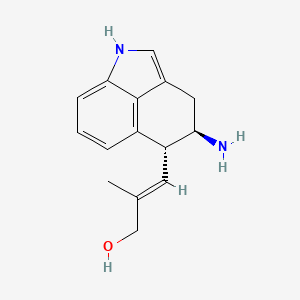
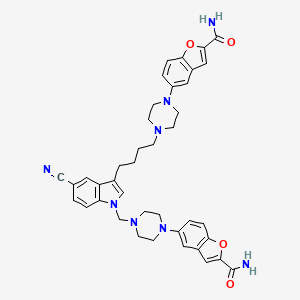
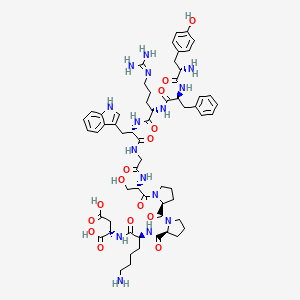
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
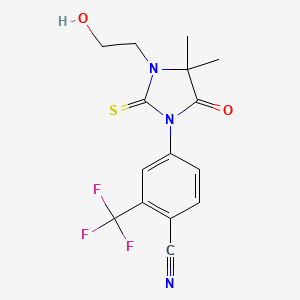
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
